molecular formula C15H18ClF2NO2 B5567062 (3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol

(3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol

Cat. No. B5567062
M. Wt: 317.76 g/mol
InChI Key: RHALRCQJZLXENY-PSLIRLAXSA-N
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Description

(3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol is a synthetic compound that belongs to the class of opioids. It is commonly known as U-47700 or Pink. This compound was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. Since then, it has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Stereochemistry and Synthesis

  • The synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols, closely related to (3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol, involves the study of configurations and preferred conformations based on p.m.r. characteristics. This research contributes to understanding the stereochemical properties of such compounds (Casy & Jeffery, 1972).

Photophysics and Electrochemistry

  • A study on the synthesis, electrochemistry, and photophysics of dimethylphlorin macrocycles, which share structural similarities with the subject compound, shows that these derivatives display unique redox and photochemical properties. This research provides insights into the photophysical behavior of similar compounds (Pistner et al., 2013).

Mitochondrial Accumulation in Imaging

  • The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, structurally akin to the compound , is used as a thiol-reactive luminescent agent that accumulates in mitochondria. This application in fluorescence microscopy highlights its potential in biological imaging (Amoroso et al., 2008).

Environmental Impact Studies

  • Research on the environmental impact of related compounds like diuron and linuron, which have structural similarities, provides insights into the environmental safety and potential risks associated with the use and disposal of these chemicals (Willis et al., 1975).

Catalysis in Chemical Synthesis

  • Studies on the catalysis of secondary alcohols by chiral DMAP derivatives, related to the compound in focus, contribute to the field of asymmetric synthesis and chemical process optimization (Larionov et al., 2012).

Fluorine Chemistry Research

  • Research on difluoropiperidines, which are structurally related, sheds light on the challenges and methodologies in synthesizing fluorine-containing compounds, important in medicinal chemistry (Verniest et al., 2008).

Conformational Studies in Organic Chemistry

  • Conformational studies of 4,4-difluoropiperidine, a compound with similarities, help in understanding the dynamic behavior of such molecules in different solvents, which is crucial for predicting their interactions and reactivity (Yousif & Roberts, 1968).

properties

IUPAC Name

2-(3-chloro-2,4-difluorophenyl)-1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO2/c1-9-8-19(6-5-15(9,2)21)12(20)7-10-3-4-11(17)13(16)14(10)18/h3-4,9,21H,5-8H2,1-2H3/t9-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHALRCQJZLXENY-PSLIRLAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CC2=C(C(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=C(C(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol

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